β-Fluorination Reduces Amine Basicity (pKa) by Over One Log Unit Relative to Phenethylamine
The β-fluorine atom in 2-fluoro-2-phenylethan-1-amine exerts a strong electron-withdrawing inductive effect, substantially lowering the basicity of the adjacent primary amine. The predicted pKa for 2-fluoro-2-phenylethan-1-amine is 8.35 ± 0.10, compared to the experimental pKa of 9.83 for unsubstituted phenethylamine (PEA) [1]. This pKa reduction of approximately 1.48 log units is consistent with class-level findings that β-fluorination of PEA progressively decreases pKa values [2].
| Evidence Dimension | Amine Basicity (pKa) |
|---|---|
| Target Compound Data | pKa = 8.35 ± 0.10 (predicted) |
| Comparator Or Baseline | Phenethylamine (PEA): pKa = 9.83 (experimental) |
| Quantified Difference | ΔpKa ≈ -1.48 (reduction) |
| Conditions | Predicted pKa for target compound; experimental pKa for PEA |
Why This Matters
A lower pKa means a smaller fraction of the amine is protonated at physiological pH, which can significantly impact passive membrane permeability, receptor binding kinetics, and susceptibility to amine-metabolizing enzymes, making this compound a distinct tool for fine-tuning ADME properties.
- [1] FoodB. (2010). Showing Compound 2-Phenylethylamine (FDB010580). FoodB.ca. View Source
- [2] Fuller, R. W., et al. (1975). Influence of pKa on the methylation of arylalkylamines by rabbit lung N-methyltransferase. Research Communications in Chemical Pathology and Pharmacology, 10(4), 735-738. PMID: 1153849. View Source
